molecular formula C4H8O B1599348 (2S)-but-3-en-2-ol CAS No. 6118-13-4

(2S)-but-3-en-2-ol

Cat. No.: B1599348
CAS No.: 6118-13-4
M. Wt: 72.11 g/mol
InChI Key: MKUWVMRNQOOSAT-BYPYZUCNSA-N
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Description

(2S)-but-3-en-2-ol is an organic compound with the molecular formula C4H8O. It is a chiral alcohol with a double bond, making it an interesting subject for various chemical reactions and applications. The compound is characterized by its unique structure, which includes both an alcohol group and an alkene group, allowing it to participate in a variety of chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-but-3-en-2-ol can be synthesized through several methods. One common approach involves the reduction of (2S)-but-3-en-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl group to an alcohol.

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of (2S)-but-3-en-2-one. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

(2S)-but-3-en-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form (2S)-but-3-en-2-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The double bond can be reduced to form (2S)-butan-2-ol using hydrogen gas in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (2S)-but-3-en-2-yl chloride.

Common Reagents and Conditions

    Oxidation: PCC or CrO3 in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst at room temperature and atmospheric pressure.

    Substitution: SOCl2 in the presence of a base like pyridine at room temperature.

Major Products

    Oxidation: (2S)-but-3-en-2-one

    Reduction: (2S)-butan-2-ol

    Substitution: (2S)-but-3-en-2-yl chloride

Scientific Research Applications

(2S)-but-3-en-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activity and its role as a precursor in the biosynthesis of various bioactive compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: this compound is used in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-but-3-en-2-ol depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the alcohol group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the double bond is hydrogenated to form a single bond, with the addition of hydrogen atoms facilitated by the metal catalyst.

Comparison with Similar Compounds

(2S)-but-3-en-2-ol can be compared with other similar compounds such as:

    (2S)-but-3-en-2-one: The oxidized form of this compound, which lacks the hydroxyl group but retains the double bond.

    (2S)-butan-2-ol: The fully reduced form, which has a hydroxyl group but no double bond.

    (2S)-but-3-en-2-yl chloride: A substituted derivative where the hydroxyl group is replaced by a chlorine atom.

These comparisons highlight the unique reactivity and versatility of this compound in various chemical transformations.

Properties

IUPAC Name

(2S)-but-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUWVMRNQOOSAT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426447
Record name (2S)-but-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6118-13-4
Record name (2S)-but-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In accordance with Example 1, a homogeneous solution of 6.2 grams (0.11 moles) of butadiene and 100 milliliters of a 65 volume percent aqueous sulfolane solution were reacted in the presence of a cation exchanger sold under the trademark Lewatit SPC 118 at a temperature of 100° C. After agitating at 100° C. for 6 hours, 76 percent of the mixture had reacted. A yield of 60 percent 1-butene-3-ol and a yield of 26 percent 2-butene-1-ol (crotylalcohol) was obtained.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
65
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
SPC 118
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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